LogP Comparison: Balancing CNS Drug-Likeness Against Overly Lipophilic Furfuryl Benzamides
The target compound's LogP of 0.958 sits at the lower end of the optimal CNS range (1–3) and is considerably less lipophilic than close furfuryl benzamide analogs, a difference that predicts superior aqueous solubility and reduced non-specific protein binding . By contrast, the 3-chloromethyl congener, 3-(chloromethyl)-N-(furan-2-ylmethyl)benzamide, exhibits a LogP of 2.567, a 1.61 log-unit increase that places it beyond the preferred CNS window and raises the risk of poor metabolic stability [1]. Even the simple N-(furan-2-ylmethyl)benzamide scaffold, lacking the aminomethyl group, carries a LogP of 1.003, approximately 0.05 units higher than the target, demonstrating that the aminomethyl substituent confers a measurable, albeit modest, polarity advantage [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.958 (Fluorochem, calculated) |
| Comparator Or Baseline | 3-(Chloromethyl)-N-(furan-2-ylmethyl)benzamide LogP = 2.567; N-(furan-2-ylmethyl)benzamide LogP = 1.003 |
| Quantified Difference | Δ LogP (target vs. chloromethyl analog) = −1.609; Δ LogP (target vs. simple furfuryl benzamide) = −0.045 |
| Conditions | Calculated LogP values sourced from Fluorochem Alkaline and ChemBase databases; no experimental LogD data available |
Why This Matters
A LogP near 1.0 suggests the compound is likely to stay in solution at micromolar assay concentrations without requiring DMSO cosolvent, a practical advantage for high-throughput screening, while still possessing sufficient passive permeability for cell-based assays.
- [1] ChemBase. 3-(Chloromethyl)-N-(furan-2-ylmethyl)benzamide, CBID 262112. LogP 2.567. View Source
- [2] ChemBase. 3-Amino-N-(furan-2-ylmethyl)benzamide, CBID 21924. LogP 1.003. View Source
